Onradivir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Onradivir is a novel antiviral compound primarily developed to combat influenza A virus infections. It is a small molecule drug that inhibits the RNA-directed RNA polymerase (RdRp) of the influenza virus, thereby preventing viral replication . This compound has shown promising results in clinical trials, demonstrating efficacy in reducing the duration and severity of influenza symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Onradivir involves multiple steps, starting with the preparation of key intermediates. . The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Onradivir undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at the pyrazole and pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that retain antiviral activity .
Scientific Research Applications
Onradivir has a wide range of scientific research applications, including:
Mechanism of Action
Onradivir exerts its antiviral effects by inhibiting the neuraminidase enzyme, a critical component in the life cycle of influenza viruses . By binding to the active site of neuraminidase, this compound effectively blocks this enzyme’s activity, preventing the release of progeny viruses and thereby halting the progression of the infection . This strong antiviral effect is related to its pharmacological mechanism of action on influenza viruses .
Comparison with Similar Compounds
Oseltamivir: A neuraminidase inhibitor used to treat influenza.
Baloxavir Marboxil: An RNA polymerase PA subunit inhibitor used for influenza treatment.
VX-787: A PB2 inhibitor developed by Johnson & Johnson, which served as a structural basis for Onradivir.
This compound’s unique mechanism and efficacy make it a promising candidate for the treatment of influenza A virus infections, offering an alternative to existing antiviral therapies.
Properties
CAS No. |
2200336-20-3 |
---|---|
Molecular Formula |
C22H22F2N6O2 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
(2S,3S)-3-[[6-cyclopropyl-5-fluoro-2-(5-fluoro-2H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C22H22F2N6O2/c23-12-7-13-18(29-30-19(13)25-8-12)21-27-17(11-5-6-11)15(24)20(28-21)26-16-10-3-1-9(2-4-10)14(16)22(31)32/h7-11,14,16H,1-6H2,(H,31,32)(H,25,29,30)(H,26,27,28)/t9?,10?,14-,16-/m0/s1 |
InChI Key |
JCHDJLSIYWBAHI-ZWHBIUKWSA-N |
Isomeric SMILES |
C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC(=C3F)C4CC4)C5=C6C=C(C=NC6=NN5)F)C(=O)O |
Canonical SMILES |
C1CC2CCC1C(C2NC3=NC(=NC(=C3F)C4CC4)C5=C6C=C(C=NC6=NN5)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.